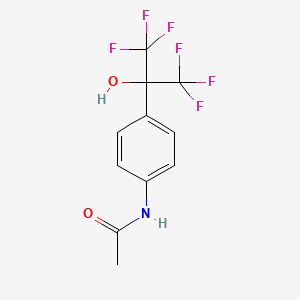N-(4-(1,1,1,3,3,3-Hexafluoro-2-hydroxypropan-2-yl)phenyl)acetamide
CAS No.: 1992-24-1
Cat. No.: VC5851141
Molecular Formula: C11H9F6NO2
Molecular Weight: 301.188
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1992-24-1 |
|---|---|
| Molecular Formula | C11H9F6NO2 |
| Molecular Weight | 301.188 |
| IUPAC Name | N-[4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)phenyl]acetamide |
| Standard InChI | InChI=1S/C11H9F6NO2/c1-6(19)18-8-4-2-7(3-5-8)9(20,10(12,13)14)11(15,16)17/h2-5,20H,1H3,(H,18,19) |
| Standard InChI Key | HBGYOKOCPHASLN-UHFFFAOYSA-N |
| SMILES | CC(=O)NC1=CC=C(C=C1)C(C(F)(F)F)(C(F)(F)F)O |
Introduction
Synthesis and Optimization
Synthetic Routes
The synthesis of N-(4-(1,1,1,3,3,3-Hexafluoro-2-hydroxypropan-2-yl)phenyl)acetamide typically involves a multi-step process:
-
Formation of the hexafluoroisopropanol-substituted aniline:
-
Acetylation of the aniline precursor:
Key reaction conditions:
-
Temperature: 0–25°C for acetylation to prevent side reactions.
-
Solvent: Dichloromethane or tetrahydrofuran for optimal solubility .
Physicochemical Properties
The compound’s lipophilicity (LogP ~2.8) suggests moderate membrane permeability, making it suitable for drug discovery applications .
Biological and Pharmacological Applications
Target Engagement
N-(4-(1,1,1,3,3,3-Hexafluoro-2-hydroxypropan-2-yl)phenyl)acetamide derivatives have been investigated as:
-
Modulators of Store-Operated Calcium Entry (SOCE): Analogous compounds (e.g., oxadiazole-bearing pyrazoles) inhibit SOCE channels, implicating potential roles in treating inflammatory diseases .
-
Enzyme inhibitors: The acetamide group may interact with protease active sites, as seen in similar fluorinated acetamides .
Metabolic Stability
Fluorination enhances metabolic stability by reducing cytochrome P450-mediated oxidation. In vitro studies of related compounds show >80% remaining after 1-hour incubation with liver microsomes .
Comparative Analysis with Structural Analogs
The hydroxyl group in N-(4-(1,1,1,3,3,3-Hexafluoro-2-hydroxypropan-2-yl)phenyl)acetamide improves water solubility compared to non-hydroxylated analogs .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume